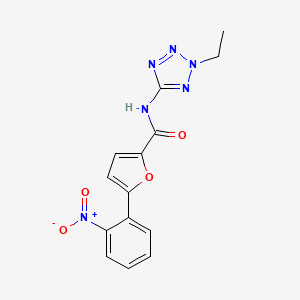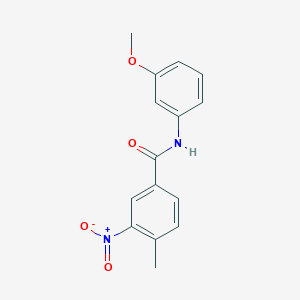
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine exerts its pharmacological effects by selectively inhibiting the activity of ITK, BTK, and JAK3, which are key regulators of immune cell function and signaling. ITK is primarily expressed in T cells and plays a critical role in T-cell activation and differentiation. BTK is expressed in B cells and is involved in B-cell receptor signaling, while JAK3 is predominantly expressed in lymphoid cells and is involved in cytokine signaling. By inhibiting these kinases, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine can modulate immune cell function and suppress the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been shown to have immunomodulatory effects in preclinical studies. For example, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has also been shown to inhibit the activation and proliferation of T cells and B cells, which are key components of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine is its high selectivity and potency for ITK, BTK, and JAK3, which makes it a promising candidate for the treatment of various types of cancer and immune disorders. However, one of the limitations of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or the use of drug delivery systems to achieve therapeutic efficacy.
Direcciones Futuras
Future research on 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine should focus on optimizing its pharmacokinetic properties and evaluating its safety and efficacy in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor and immunomodulatory effects, as well as to identify potential biomarkers for patient selection and monitoring. Other future directions include the development of combination therapies with other targeted agents or immunotherapies, as well as the investigation of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine in other disease indications, such as autoimmune disorders and inflammatory bowel disease.
Métodos De Síntesis
The synthesis of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine involves a series of chemical reactions, including the condensation of 1-naphthylamine with 4-isocyanatopiperidine, followed by the reaction of the resulting intermediate with 2-bromo-5-chloropyrimidine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine inhibits the activity of several kinases, including interleukin-2-inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3), which are involved in various signaling pathways that regulate immune cell function, proliferation, and survival. In vivo studies have demonstrated that 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has potent anti-tumor activity in several mouse models of cancer, including lymphoma, leukemia, and breast cancer.
Propiedades
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,22-3)16-11-15(20-17(19)21-16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRHAIXFPIXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)
![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
